molecular formula C8H10O2S B1582938 Benzyl methyl sulfone CAS No. 3112-90-1

Benzyl methyl sulfone

Cat. No. B1582938
CAS RN: 3112-90-1
M. Wt: 170.23 g/mol
InChI Key: BEARMXYKACECDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzyl Methyl Sulfone can be synthesized through various methods. One such method involves the oxidation of thioethers, often referred to as sulfides . Sulfones are typically prepared by organic oxidation of thioethers, with sulfoxides being intermediates in this route . Another method involves the use of sulfonyl and sulfuryl halides under conditions used for Friedel–Crafts reactions .


Molecular Structure Analysis

The molecular structure of Benzyl Methyl Sulfone consists of a sulfonyl (R−S(=O)2−R’) functional group attached to a benzyl group . The central hexavalent sulfur atom is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms .


Chemical Reactions Analysis

Benzyl Methyl Sulfone can participate in various chemical reactions. For instance, it can undergo oxidation to produce the sulfone, both under laboratory conditions and metabolically . It can also participate in Pd-catalysed Suzuki–Miyaura type reactions .


Physical And Chemical Properties Analysis

Benzyl Methyl Sulfone is a colorless solid with a molecular weight of 170.229 Da . It has a melting point of 124 °C and a boiling point of 334.81°C . The relative density of this compound is 1.385 g/cm3 .

Scientific Research Applications

  • Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones

    • Application : Sulfones, including Benzyl methyl sulfone, have been extensively used in organic synthesis. They can participate in Pd-catalysed Suzuki–Miyaura type reactions .
    • Methods : The process involves catalytic desulfitative functionalizations, which have opened a new area of research .
    • Results : This has led to the development of sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Metal-Free Synthesis of Sulfones and Sulfoxides through Aldehyde-Promoted Aerobic Oxidation of Sulfides

    • Application : Aryl sulfides are oxidized to sulfoxides and sulfones in the presence of aliphatic aldehydes .
    • Methods : The reaction proceeds under mild conditions with the catalysis of N-hydroxyphthalimide (NHPI). The acylperoxyl radicals generated from aldehydes in situ are the key intermediates .
    • Results : The process has excellent selectivity and yields .

Safety And Hazards

Benzyl Methyl Sulfone can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eye . Protective equipment should be used and adequate ventilation should be ensured .

Future Directions

The exceptional versatility of sulfones like Benzyl Methyl Sulfone has been extensively exploited in organic synthesis . Recent advances in catalytic desulfitative functionalizations have opened a new area of research . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name

methylsulfonylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEARMXYKACECDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20185060
Record name alpha-(Methylsulphonyl)toluene
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzyl methyl sulfone

CAS RN

3112-90-1
Record name [(Methylsulfonyl)methyl]benzene
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Record name Benzyl methyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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